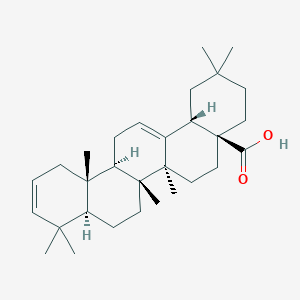

Oleana-2,12-dien-28-oic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O2 |

|---|---|

Molecular Weight |

438.7 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aS,12aS,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H46O2/c1-25(2)15-17-30(24(31)32)18-16-28(6)20(21(30)19-25)9-10-23-27(5)13-8-12-26(3,4)22(27)11-14-29(23,28)7/h8-9,12,21-23H,10-11,13-19H2,1-7H3,(H,31,32)/t21-,22-,23+,27-,28+,29+,30-/m0/s1 |

InChI Key |

QUWBANZMJKHMKL-CDNBJWEZSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(CC=CC3(C)C)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC=CC5(C)C)C)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of Oleana-2,12-dien-28-oic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the natural source identification of Oleana-2,12-dien-28-oic acid, a pentacyclic triterpenoid of interest to researchers in drug development and natural products chemistry. While direct documented evidence for the isolation of this compound from a specific natural source is limited in publicly available literature, this guide synthesizes current knowledge on closely related oleanane triterpenoids to propose a probable botanical origin and a comprehensive methodology for its isolation and characterization.

Based on extensive phytochemical analysis of related compounds, plants belonging to the genus Akebia, particularly Akebia quinata and Akebia trifoliata, are identified as prime candidates for containing this compound. These species are known to be rich sources of a diverse array of oleanane-type triterpenoids, making them a logical starting point for the targeted isolation of this specific compound.

Quantitative Analysis of Oleanane Triterpenoids in Akebia Species

To provide a quantitative perspective, the following table summarizes the reported yields of various oleanane triterpenoids isolated from Akebia species. This data, while not specific to this compound, offers a valuable reference for the expected abundance of related compounds in these plants.

| Compound Name | Plant Species | Plant Part | Yield (%) | Reference |

| Oleanolic Acid | Akebia quinata | Stems | Not specified | [1] |

| Hederagenin | Akebia quinata | Stems | Not specified | [1] |

| Maslinic acid | Akebia trifoliata | Pericarps | Not specified | [2] |

| Arjunolic acid | Akebia trifoliata | Pericarps | Not specified | [2] |

| 3-epi-oleanolic acid | Akebia trifoliata | Pericarps | Not specified | [2] |

| 2α,3β-dihydroxyolean-13(18)-en-28-oic acid | Akebia trifoliata | Pericarps | Not specified | [2] |

Proposed Experimental Protocol for Isolation and Identification

A robust experimental workflow is crucial for the successful isolation and identification of this compound from a natural source. The following protocol is proposed based on established methodologies for the separation of oleanane triterpenoids from plant matrices.

I. Plant Material Collection and Preparation

-

Collection: Collect fresh or dried plant material (e.g., stems, leaves, or fruits) of Akebia quinata or Akebia trifoliata.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a controlled temperature (40-50 °C).

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

II. Extraction

-

Solvent Selection: Macerate the powdered plant material with a suitable organic solvent. A common choice is 95% ethanol or methanol, typically in a 1:10 (w/v) ratio.

-

Maceration: Allow the mixture to stand at room temperature for a period of 24-48 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a crude extract.

III. Fractionation

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography: Subject the most promising fraction (likely the chloroform or ethyl acetate fraction based on the polarity of triterpenoids) to column chromatography over silica gel.

-

Elution Gradient: Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Thin Layer Chromatography (TLC): Monitor the collected fractions using TLC plates developed with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.

IV. Purification

-

Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Achieve final purification of the isolated compound using a preparative HPLC system with a C18 column and a mobile phase gradient of methanol and water or acetonitrile and water.

V. Structure Elucidation

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure by performing 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the closely related compound, oleanolic acid, has been shown to interact with several key cellular signaling cascades. It is plausible that this compound may exhibit similar activities.

Oleanolic acid has been reported to influence pathways involved in inflammation, cell proliferation, and apoptosis.[3][4] Notably, its effects on the PI3K/Akt/mTOR and MAPK/ERK pathways are of significant interest in drug discovery.[3][5]

This technical guide provides a foundational framework for researchers embarking on the identification and study of this compound from natural sources. The proposed focus on Akebia species, coupled with the detailed experimental protocol and insights into potential biological activities, offers a strategic approach to advancing the understanding of this promising triterpenoid.

References

- 1. [Study on sterols and triterpenes from the stems of Akebia quinata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial oleanane-type triterpenoids from pericarps of Akebia trifoliata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oleanolic Acid Slows Down Aging Through IGF-1 Affecting the PI3K/AKT/mTOR Signaling Pathway [mdpi.com]

A Comprehensive Technical Guide to the Synthesis and Structural Elucidation of Oleana-2,12-dien-28-oic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and structural characterization of Oleana-2,12-dien-28-oic acid, a pentacyclic triterpenoid of interest in medicinal chemistry. The document details a proposed synthetic pathway starting from the readily available oleanolic acid and outlines the expected spectroscopic data for the structural confirmation of the target molecule.

Introduction

Oleanane-type triterpenoids are a class of natural products known for their diverse biological activities. This compound, a derivative of oleanolic acid, features an additional double bond in the A-ring, which can significantly influence its pharmacological profile. This document serves as a technical resource for researchers engaged in the synthesis and analysis of novel triterpenoid derivatives for potential therapeutic applications. Notably, this compound has been identified as an inhibitor of Hepatitis B virus (HBV) DNA, as well as HBsAg and HBeAg, highlighting its potential in antiviral research.[1]

Proposed Synthesis of this compound

A plausible synthetic route to this compound commences with the natural product, oleanolic acid. The key transformations involve the oxidation of the C-3 hydroxyl group to a ketone, followed by the introduction of a double bond between C-2 and C-3.

Experimental Protocols

Step 1: Oxidation of Oleanolic Acid to 3-Oxo-olean-12-en-28-oic acid

This initial step involves the conversion of the C-3 hydroxyl group of oleanolic acid into a ketone functionality.

-

Reagents and Materials: Oleanolic acid, Dess-Martin periodinane, Dichloromethane (CH₂Cl₂), Sodium thiosulfate (Na₂S₂O₃), Sodium bicarbonate (NaHCO₃), Ethyl acetate (EtOAc), Sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

-

Procedure:

-

Dissolve oleanolic acid in CH₂Cl₂ under a nitrogen atmosphere at room temperature.

-

Add Dess-Martin periodinane to the solution.

-

Stir the mixture at room temperature for approximately 1 hour, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a solution of sodium thiosulfate in saturated sodium bicarbonate.

-

Stir the resulting mixture for 10 minutes.

-

Separate the organic and aqueous layers. Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-Oxo-olean-12-en-28-oic acid.[2]

-

-

Expected Yield: Approximately 99%.[2]

Step 2: Bromination of 3-Oxo-olean-12-en-28-oic acid

This step introduces a bromine atom at the C-2 position, which is a precursor to forming the C-2/C-3 double bond.

-

Reagents and Materials: 3-Oxo-olean-12-en-28-oic acid, Bromine (Br₂) or N-Bromosuccinimide (NBS), a suitable solvent (e.g., acetic acid or a chlorinated solvent), catalyst (e.g., a trace of HBr).

-

General Procedure (Illustrative):

-

Dissolve 3-Oxo-olean-12-en-28-oic acid in a suitable solvent.

-

Add a solution of bromine in the same solvent dropwise at a controlled temperature, often with the exclusion of light.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

Extract the product into an organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate.

-

The crude 2-bromo-3-oxo-olean-12-en-28-oic acid may be used directly in the next step or purified by crystallization or chromatography.

-

Step 3: Dehydrobromination to Yield this compound

The final step involves the elimination of hydrogen bromide to create the desired C-2/C-3 double bond.

-

Reagents and Materials: 2-Bromo-3-oxo-olean-12-en-28-oic acid, a suitable base (e.g., lithium carbonate, collidine, or N,N-dimethylaniline), a high-boiling point solvent (e.g., dimethylformamide (DMF) or toluene).

-

General Procedure (Illustrative):

-

Dissolve the crude 2-bromo-3-oxo-olean-12-en-28-oic acid in a high-boiling point solvent.

-

Add a suitable base to the mixture.

-

Heat the reaction mixture under reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture and dilute it with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (to remove a basic solvent like N,N-dimethylaniline), water, and brine.

-

Dry the organic phase over an anhydrous salt, filter, and concentrate.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

Structural Elucidation

The confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Below are the expected data based on the analysis of similar oleanane-type triterpenoids.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals for two olefinic protons (one at C-12 and a new one at C-2 or C-3). The characteristic triplet for the H-12 proton around δ 5.3 ppm is expected. New signals in the olefinic region for the C-2/C-3 double bond protons would appear. Seven singlet signals for the methyl groups are anticipated. |

| ¹³C NMR | Two new sp² carbon signals in the A-ring, replacing the sp³ signals for C-2 and C-3 of the precursor. The characteristic signals for the C-12 (around δ 122 ppm) and C-13 (around δ 144 ppm) double bond will be present. A signal for the carboxylic acid carbon (C-28) is expected around δ 180 ppm. |

| IR (Infrared Spectroscopy) | A broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹). A sharp peak for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹). Peaks corresponding to C=C stretching for the two double bonds. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed. A characteristic fragmentation pattern for olean-12-ene derivatives is a retro-Diels-Alder reaction in ring C, leading to a significant fragment ion. The presence of the second double bond in the A-ring will likely influence the fragmentation pattern, potentially leading to additional characteristic fragments. |

Predicted Quantitative Data

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Carbon | Predicted Chemical Shift (δ, ppm) |

| 1 | ~38 | 16 | ~23 |

| 2 | ~125-135 | 17 | ~46 |

| 3 | ~125-135 | 18 | ~41 |

| 4 | ~39 | 19 | ~46 |

| 5 | ~55 | 20 | ~30 |

| 6 | ~18 | 21 | ~34 |

| 7 | ~32 | 22 | ~32 |

| 8 | ~39 | 23 | ~28 |

| 9 | ~47 | 24 | ~16 |

| 10 | ~37 | 25 | ~15 |

| 11 | ~23 | 26 | ~17 |

| 12 | ~122 | 27 | ~25 |

| 13 | ~144 | 28 | ~180 |

| 14 | ~41 | 29 | ~33 |

| 15 | ~27 | 30 | ~23 |

Note: These are predicted values based on known data for similar oleanane structures and may vary slightly in the actual spectrum.

Table 2: Key Physical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₂ |

| Molecular Weight | 438.69 g/mol |

Logical Relationships in Structural Elucidation

The process of confirming the final structure involves a logical flow of information derived from different spectroscopic methods.

This comprehensive guide provides a foundational framework for the synthesis and detailed structural analysis of this compound. The provided experimental protocols are based on established chemical transformations within the oleanane triterpenoid family and should be adapted and optimized by researchers as needed. The predicted spectroscopic data serves as a valuable reference for the successful identification and characterization of this promising bioactive compound.

References

Spectroscopic and Mechanistic Insights into Oleana-2,12-dien-28-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleana-2,12-dien-28-oic acid is a pentacyclic triterpenoid with potential therapeutic applications, notably as an inhibitor of hepatitis B virus (HBV) DNA.[1] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, based on comparative analysis of structurally related oleanane triterpenoids. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis are presented, along with a proposed signaling pathway related to its antiviral activity. This document aims to serve as a foundational resource for researchers engaged in the study and development of this and similar bioactive molecules.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are derived from the known data of oleanolic acid, which shares the core oleanane skeleton but lacks the C2-C3 double bond and possesses a hydroxyl group at C3, and various oleanane diene derivatives. The presence of the conjugated diene system in rings A and C is expected to significantly influence the chemical shifts of the olefinic and neighboring carbons and protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.5 - 5.7 | d | ~10 |

| H-3 | 5.8 - 6.0 | d | ~10 |

| H-12 | 5.4 - 5.6 | t | ~3.5 |

| Methyls | 0.8 - 1.3 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 125 - 130 |

| C-3 | 120 - 125 |

| C-12 | 122 - 125 |

| C-13 | 143 - 146 |

| C-28 (C=O) | 178 - 182 |

| C-4 | 40 - 45 |

| C-5 | 50 - 55 |

| C-8 | 39 - 42 |

| C-14 | 41 - 44 |

| C-17 | 46 - 49 |

| Methyls | 15 - 35 |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular formula, C₃₀H₄₆O₂ (Molecular Weight: 438.69 g/mol ).[1] Fragmentation patterns typical for oleanane triterpenoids would be anticipated, primarily involving retro-Diels-Alder (RDA) fragmentation of the C-ring containing the double bond at C12.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| 438.3498 | [M]⁺ (Calculated for C₃₀H₄₆O₂) |

| 423 | [M - CH₃]⁺ |

| 393 | [M - COOH]⁺ |

| 248 | RDA fragment (rings D/E) |

| 203 | RDA fragment - COOH |

| 189 | RDA fragment (rings A/B) |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of pentacyclic triterpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and 2D NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Pyridine-d₅).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is typical. A larger number of scans and a longer relaxation delay (2-5 seconds) will be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source is ideal for accurate mass measurements.

Sample Preparation:

-

Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

Ionization Methods:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns that are useful for structural elucidation and library matching.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile and thermally labile molecules. It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, providing clear molecular weight information.

-

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for a wide range of medium to low polarity compounds.

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-1000).

-

For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data.

Signaling Pathways and Biological Activity

While the specific signaling pathways for this compound have not been fully elucidated, its known activity as an HBV-DNA inhibitor suggests interference with the viral replication process. Furthermore, the well-documented anti-inflammatory and anti-cancer activities of structurally similar oleanane triterpenoids, such as 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), provide a basis for a putative mechanism of action.[2][3][4] CDDO is known to modulate inflammatory pathways by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and to induce apoptosis in cancer cells.[4]

Based on this, a plausible, though speculative, signaling pathway for this compound could involve the modulation of inflammatory and cell survival pathways that are often co-opted by viruses for their replication.

Caption: Putative signaling pathway for this compound.

This proposed pathway illustrates the potential for this compound to inhibit HBV replication both directly and indirectly by suppressing pro-inflammatory pathways, such as the NF-κB signaling cascade, which are known to be exploited by the virus.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the isolation and spectroscopic analysis of this compound from a natural source.

Caption: Workflow for isolation and analysis of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel antiviral agents. While direct spectroscopic data remains to be published, this guide provides a robust, data-driven prediction of its NMR and MS characteristics, along with standardized protocols for its analysis. The proposed signaling pathway offers a starting point for mechanistic studies into its biological activity. Further research is warranted to isolate or synthesize this compound in sufficient quantities for comprehensive spectroscopic characterization and biological evaluation to validate and expand upon the information presented herein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-cyano-3,12-dioxooleana-1,9(11)-diene-28-oic acid disrupts microtubule polymerization: a possible mechanism contributing to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physicochemical Properties of Oleana-2,12-dien-28-oic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, biological activities, and relevant experimental methodologies for Oleana-2,12-dien-28-oic acid, a pentacyclic triterpenoid of interest in drug discovery and development.

Core Physicochemical Properties

This compound is a derivative of the oleanane scaffold. While specific experimental data for some of its properties are not widely published, key identifiers and data from commercial suppliers and related analogs provide a solid foundation for research applications.

Table 1: Physicochemical Data for this compound and Related Analogs

| Property | This compound | 3-Oxo-olean-12-en-28-oic acid (Analog) | Oleanolic Acid (Parent Compound) |

| Molecular Formula | C₃₀H₄₆O₂ | C₃₀H₄₆O₃ | C₃₀H₄₈O₃ |

| Molecular Weight | 438.69 g/mol | 454.68 g/mol [1] | 456.7 g/mol |

| CAS Number | 272108-04-0 | 17990-42-0[1] | 508-02-1 |

| Appearance | Not specified (likely white solid) | White crystalline powder[1] | - |

| Melting Point | Data not available | 190 °C[1] | 306-313 °C[2] |

| Boiling Point | Data not available | 551.7±50.0 °C (Predicted)[1] | 553-554 °C[2] |

| pKa | Data not available | 4.65±0.70 (Predicted)[1] | - |

| Solubility | Soluble in DMSO | Soluble in Methanol, Ethanol, DMSO; Slightly soluble in Chloroform[1] | Soluble in 1-butanol, ethyl acetate; less soluble in ethanol, methanol, water |

| Storage (Powder) | -20°C for up to 3 years | Refrigerator[1] | - |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month[3] | - | - |

Biological Activity and Mechanism of Action

This compound is primarily recognized for its activity against the Hepatitis B virus (HBV).[3][4] Its therapeutic potential is rooted in its ability to interfere with the viral life cycle.

2.1 Anti-Hepatitis B Virus (HBV) Activity

-

Inhibition of Viral Components : The compound effectively inhibits the replication of HBV-DNA.[3]

-

Antigen Secretion : It has been demonstrated to reduce the secretion of key viral antigens, specifically the hepatitis B surface antigen (HBsAg) and the hepatitis B e-antigen (HBeAg), in HepG2.2.15 cells.[3][5] In one study, treatment with 4, 20, and 100 μg/mL of the acid resulted in an inhibition of HBeAg by 45.1%, 60.5%, and 76.9%, respectively.[3]

2.2 Related Triterpenoid Signaling Pathways

While specific signaling pathways for this compound are not detailed in the literature, the broader class of oleanane triterpenoids, including its parent compound oleanolic acid, are known to modulate multiple critical cellular pathways. This provides a likely framework for its mechanism of action.

-

NF-κB Pathway Inhibition : Triterpenoids are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8] This pathway is a central regulator of inflammation, which is implicated in the progression of many diseases, including chronic liver disease from HBV. Inhibition typically occurs by preventing the phosphorylation of IκB proteins, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[6][9]

-

PI3K/Akt/mTOR Pathway : Oleanolic acid and its derivatives are known to inhibit the PI3K/Akt/mTOR signaling cascade, a crucial pathway for cell survival, proliferation, and growth.[10][11]

-

Apoptosis Induction : Related triterpenoids can induce programmed cell death (apoptosis) through both mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[10][12]

Experimental Protocols and Methodologies

The characterization and quantification of this compound and other triterpenoids rely on a suite of established analytical techniques.

3.1 Physicochemical Characterization Workflow

A typical workflow for the full physicochemical profiling of a novel triterpenoid involves a multi-step process to determine its identity, purity, and key physical properties.

3.2 Detailed Methodologies

-

High-Performance Liquid Chromatography (HPLC) : This is the method of choice for the analysis and quantification of non-volatile natural compounds like triterpenoids.[13]

-

Protocol Outline :

-

Column : A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 μm) is typically used.[13]

-

Mobile Phase : An isocratic or gradient system of acetonitrile and water is common for separating triterpenes.[14]

-

Detection : A Photodiode Array (PDA) or UV detector is used, with detection often set around 210-215 nm, as many triterpenoids lack a strong chromophore.[14]

-

Validation : The method should be validated for linearity, precision, accuracy, and sensitivity (LOD/LOQ) according to standard guidelines.[13]

-

-

-

Mass Spectrometry (MS) : Used for determining the molecular weight and fragmentation patterns to confirm identity.

-

Protocol Outline :

-

Ionization : Electrospray ionization (ESI) is commonly used for triterpenoids.

-

Analysis : The sample is introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition : High-resolution mass spectrometry (e.g., QTOF-MS) provides accurate mass data for formula determination. Tandem MS (MS/MS) is used to obtain structural information through fragmentation.[15]

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Essential for unambiguous structure elucidation.

-

Protocol Outline :

-

Sample Preparation : The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Experiments : A suite of experiments is performed, including ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) to establish the complete chemical structure and stereochemistry.

-

-

Visualized Signaling Pathways

4.1 Anti-HBV Mechanism of Action

The primary therapeutic action of this compound is the disruption of the Hepatitis B virus life cycle within infected hepatocytes.

References

- 1. 3-Oxo-olean-12-en-28-oic acid | 17990-42-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An overview of anti-Hepatitis B virus flavonoids and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioengineer.org [bioengineer.org]

- 13. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

In Silico Prediction of Oleana-2,12-dien-28-oic Acid Bioactivity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanane-type pentacyclic triterpenoids represent a promising class of natural products with a diverse range of pharmacological activities. Oleana-2,12-dien-28-oic acid, a derivative of oleanolic acid, has demonstrated noteworthy biological effects, particularly as an inhibitor of the Hepatitis B virus (HBV). This technical guide provides an in-depth overview of a proposed in silico approach to predict and rationalize the bioactivity of this compound. We will outline a comprehensive computational workflow, from target identification based on existing experimental evidence to molecular docking and interaction analysis. This document serves as a methodological blueprint for researchers seeking to employ computational techniques to accelerate the discovery and development of novel therapeutics based on this scaffold.

Introduction

Oleanolic acid and its derivatives have long been a subject of interest in medicinal chemistry due to their multifaceted biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] Chemical modifications of the core oleanane scaffold have led to the synthesis of derivatives with significantly enhanced potency.[2][3] this compound has been identified as an inhibitor of HBV DNA replication, as well as the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg).[4][5] While experimental data provides a foundational understanding of its bioactivity, in silico methods offer a powerful and resource-efficient means to elucidate the underlying molecular mechanisms, predict potential off-target effects, and guide further lead optimization.

This guide will detail a hypothetical, yet plausible, in silico investigation into the bioactivity of this compound, focusing on its potential molecular targets and interaction profiles.

Proposed In Silico Workflow

The proposed computational workflow is designed to systematically investigate the potential protein targets of this compound and to characterize its binding modes. The workflow is divided into four key stages: Ligand and Target Preparation, Molecular Docking, and Post-Docking Analysis.

Experimental Protocols

This section outlines the detailed methodologies for the key in silico experiments proposed in this guide.

Ligand Preparation

-

Structure Retrieval: The 2D structure of this compound will be sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

-

Energy Minimization: The 3D structure will be subjected to energy minimization using a suitable force field, such as the Universal Force Field (UFF), to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or PyRx.

-

File Format Conversion: The minimized ligand structure will be saved in the PDBQT file format, which includes atomic charges and torsional degrees of freedom, as required for docking with AutoDock Vina.

Target Identification and Preparation

Based on the known anti-HBV activity of this compound and the broader bioactivities of related oleanane triterpenoids, the following potential protein targets are proposed for investigation:

-

Hepatitis B Virus Core Protein (HBc): Crucial for viral replication and capsid formation.

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, known to be inhibited by related compounds.[6]

-

c-Jun N-terminal Kinase 1 (JNK-1): A stress-activated protein kinase implicated in various cellular processes, including apoptosis and inflammation. A related triterpenoid, ursolic acid, has been shown to interact with JNK-1.[7]

The 3D crystallographic structures of these proteins will be retrieved from the Protein Data Bank (PDB). The proteins will be prepared for docking by:

-

Removing Water Molecules and Ligands: All non-essential molecules will be removed from the PDB file.

-

Adding Polar Hydrogens: Polar hydrogen atoms will be added to the protein structure.

-

Assigning Charges: Gasteiger charges will be computed for the protein atoms.

-

File Format Conversion: The prepared protein structure will be saved in the PDBQT format.

Molecular Docking

Molecular docking simulations will be performed using AutoDock Vina to predict the binding affinity and pose of this compound within the binding sites of the selected target proteins.

-

Grid Box Definition: A grid box will be defined to encompass the active site of each target protein. The dimensions and center of the grid box will be determined based on the location of the co-crystallized ligand (if available) or through blind docking followed by analysis of the most probable binding region.

-

Docking Execution: The docking simulation will be run with an exhaustiveness parameter of 8 to ensure a thorough search of the conformational space. The top-ranked binding poses for each ligand-protein complex will be saved for further analysis.

Predicted Bioactivity Data

The following table summarizes the hypothetical quantitative data that could be generated from the proposed molecular docking studies. The binding affinity is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger interaction.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| HBV Core Protein | 1QGT | -9.2 | ARG127, TRP103, LEU31 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | ARG120, TYR355, SER530 |

| JNK-1 | 4H3B | -7.8 | LYS55, MET111, GLN155 |

Potential Signaling Pathway Involvement

Based on the predicted interactions with COX-2 and JNK-1, it is plausible that this compound could modulate inflammatory and stress-response signaling pathways.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for predicting and understanding the bioactivity of this compound. By leveraging molecular docking and pathway analysis, researchers can gain valuable insights into the potential molecular targets and mechanisms of action of this promising natural product derivative. The proposed workflow provides a robust framework for the computational evaluation of triterpenoids, which can significantly accelerate the drug discovery and development process. The hypothetical results presented herein suggest that this compound warrants further investigation, not only for its anti-HBV activity but also for its potential anti-inflammatory effects. Future studies should aim to experimentally validate these in silico predictions to further elucidate the therapeutic potential of this compound.

References

- 1. Olean-12-Eno[2,3-c] [1,2,5]Oxadiazol-28-Oic Acid (OEOA) Induces G1 Cell Cycle Arrest and Differentiation in Human Leukemia Cell Lines | PLOS One [journals.plos.org]

- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3β-Hydroxy-urs-12-en-28-oic acid prolongs lifespan in C. elegans by modulating JNK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Oleanane Triterpenoids: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Pathway, Enzymology, and Metabolic Engineering Strategies

Oleanane triterpenoids are a diverse class of natural products with significant therapeutic potential, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. A thorough understanding of their biosynthesis is paramount for the development of novel therapeutics and the metabolic engineering of high-value compounds. This technical guide provides a comprehensive overview of the oleanane triterpenoid biosynthesis pathway, detailing the key enzymatic steps, quantitative data on enzyme kinetics and product yields, and detailed experimental protocols for their study.

The Core Biosynthesis Pathway: From Mevalonate to Oleanolic Acid

The biosynthesis of oleanane triterpenoids originates from the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoid precursors in the cytoplasm. The pathway culminates in the formation of the pentacyclic oleanane scaffold, which is then further diversified through a series of oxidative reactions.

The initial steps involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the MVA pathway. Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP, are then joined head-to-head by squalene synthase to produce squalene.

The committed step in oleanane triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene, which is formed from the epoxidation of squalene by squalene epoxidase. This complex cyclization is catalyzed by the enzyme β-amyrin synthase (bAS), resulting in the formation of the pentacyclic triterpenoid, β-amyrin.[1]

Following the formation of the β-amyrin backbone, a series of oxidative modifications are introduced, primarily by cytochrome P450 monooxygenases (CYP450s). A key enzyme family in this process is the CYP716A subfamily, which catalyzes the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, yielding oleanolic acid. This process proceeds through the intermediates erythrodiol and oleanolic aldehyde.[2][3] Further hydroxylations at various positions on the oleanane skeleton by other CYP450 families, such as CYP72A, lead to a vast diversity of oleanane triterpenoids.

Figure 1: Core biosynthesis pathway of oleanane triterpenoids.

Quantitative Data on Key Enzymes and Production

The efficiency of oleanane triterpenoid biosynthesis is governed by the kinetic properties of the involved enzymes and the overall flux through the pathway. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of β-Amyrin Synthase (bAS)

| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| Euphorbia tirucalli (EtAS) | (3S)-2,3-Oxidosqualene | 33.8 ± 0.53 | 46.4 ± 0.68 | 7.0 | 30 | [4] |

Table 2: Production of Oleanolic Acid and Related Triterpenoids in Engineered Saccharomyces cerevisiae

| Expressed Enzymes | Host Strain | Product | Titer (mg/L) | Reference |

| G. uralensis β-AS, C. roseus CYP716A154, A. thaliana AtCPR | S. cerevisiae R0 | Oleanolic Acid | 5.19 | [5] |

| Engineered pathway with increased copy number, precursor and NADPH supply | S. cerevisiae R1 | Oleanolic Acid | 53.96 | [5] |

| Engineered pathway with optimized P450/reductase pairing and metabolic network reconstruction | S. cerevisiae | Oleanolic Acid | 186.1 ± 12.4 (flask) | [6] |

| Further fermentation optimization of the above strain | S. cerevisiae | Oleanolic Acid | 606.9 ± 9.1 (fermenter) | [6] |

| Multi-strategy engineering (inducible promoters, precursor pool expansion, etc.) | S. cerevisiae | Oleanolic Acid | 4070 (100 L bioreactor) | [7] |

Table 3: Production of Oleanane Triterpenoids in Engineered Nicotiana benthamiana

| Expressed Enzymes | Expression System | Product | Titer (mg/g DW) | Reference |

| M. truncatula CYP716A12 (mutant), LjOSC, LjCPR2 | Conventional binary vector | Oleanolic Acid | 2.1 ± 0.7 | [8] |

| M. truncatula CYP716A12 (mutant), LjOSC, LjCPR2 | Tsukuba system (pBYR2HS) | Oleanolic Acid | 27.3 ± 2.6 | [8] |

| Above enzymes with ascorbic acid application | Tsukuba system (pBYR2HS) | Oleanolic Acid | 30.3 ± 3.3 | [9] |

| Above enzymes in N. tabacum | Tsukuba system (pBYR2HS) | Oleanolic Acid | 11.4 ± 1.7 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in oleanane triterpenoid research.

Heterologous Expression and Purification of β-Amyrin Synthase in E. coli

This protocol describes the expression of a plant-derived β-amyrin synthase in E. coli for subsequent characterization.

1. Plasmid Construction:

-

Synthesize the codon-optimized open reading frame (ORF) of the target β-amyrin synthase gene.

-

Clone the ORF into a suitable E. coli expression vector (e.g., pET-28a(+)) containing an N- or C-terminal polyhistidine tag for affinity purification.

-

Verify the construct by Sanger sequencing.

2. Protein Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance protein solubility.

3. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail and lysozyme.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at high speed (e.g., 15000 x g for 30 min at 4°C) to pellet cell debris.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Analyze the purified protein by SDS-PAGE.

-

Desalt and concentrate the purified protein using an appropriate method (e.g., dialysis or ultrafiltration).

Figure 2: Experimental workflow for heterologous expression and purification.

In Vitro Enzyme Assay for β-Amyrin Synthase

This assay is used to determine the activity and kinetic parameters of the purified β-amyrin synthase.

1. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM buffer (e.g., potassium phosphate, pH 7.0)

-

0.05% (v/v) Triton X-100

-

Purified β-amyrin synthase (e.g., 1-5 µg)

-

Substrate: (3S)-2,3-oxidosqualene (dissolved in a suitable solvent like DMSO, final concentrations ranging from e.g., 5-100 µM for kinetic analysis)

-

-

The final reaction volume is typically 100-500 µL.

2. Reaction Incubation:

-

Pre-incubate the reaction mixture without the substrate at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

-

Terminate the reaction by adding an equal volume of a solvent mixture for extraction (e.g., chloroform:methanol, 2:1 v/v).

3. Product Extraction and Analysis:

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the organic (lower) phase and evaporate to dryness under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., hexane or ethyl acetate) for analysis by GC-MS.

-

Quantify the product (β-amyrin) using a standard curve of authentic β-amyrin.

GC-MS Analysis of Oleanane Triterpenoids

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) analysis of oleanane triterpenoids, which often requires derivatization to increase their volatility.

1. Sample Preparation and Derivatization:

-

Dry the triterpenoid extract under a stream of nitrogen.

-

Add a derivatization reagent. A common reagent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine. For example, a mixture of BSTFA and TMCS in pyridine (22:13:65 v/v/v) can be used.[10]

-

Incubate the mixture at a specific temperature and time to ensure complete derivatization (e.g., 2 hours at 30°C or 30 minutes at 70°C).

-

After the reaction, the sample is ready for injection into the GC-MS.

2. GC-MS Conditions:

-

Gas Chromatograph:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a rate of 5-10°C/min, and hold for a final period.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 650.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

3. Data Analysis:

-

Identify the derivatized triterpenoids by comparing their retention times and mass spectra with those of authentic standards and with libraries such as the NIST mass spectral library.

HPLC Analysis of Oleanane Triterpenoids

High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of oleanane triterpenoids.

1. Sample Preparation:

-

Extract the triterpenoids from the sample matrix using a suitable solvent (e.g., methanol or ethanol).

-

Filter the extract through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

-

Chromatograph: A standard HPLC system with a UV or charged aerosol detector (CAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous solution (A) and an organic solvent (B). For example:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: Acetonitrile.

-

Gradient: A linear gradient from, for example, 60% B to 95% B over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 210 nm or by CAD.

3. Quantification:

-

Prepare a series of standard solutions of the target oleanane triterpenoids (e.g., oleanolic acid, β-amyrin) of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of each triterpenoid in the sample by comparing its peak area to the calibration curve.

Regulation of Oleanane Triterpenoid Biosynthesis

The biosynthesis of oleanane triterpenoids is tightly regulated in plants, often in response to developmental cues and environmental stresses. The plant hormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules that induce the expression of triterpenoid biosynthetic genes.

The JA signaling pathway involves the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins, which in their resting state inhibit the activity of various transcription factors. Upon JA perception, JAZ proteins are targeted for degradation by the SCFCOI1 E3 ubiquitin ligase complex. This releases transcription factors such as MYC2, as well as members of the WRKY and bHLH families, which can then activate the expression of genes encoding enzymes in the triterpenoid biosynthesis pathway, including β-amyrin synthase and various CYP450s.

Figure 3: Jasmonate signaling pathway regulating triterpenoid biosynthesis.

This technical guide provides a foundational understanding of the biosynthesis of oleanane triterpenoids, offering valuable data and protocols for researchers in natural product chemistry, metabolic engineering, and drug development. The continued exploration of this pathway will undoubtedly lead to new opportunities for the sustainable production of these valuable compounds.

References

- 1. web.vscht.cz [web.vscht.cz]

- 2. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositum.tuwien.at [repositum.tuwien.at]

- 4. [Construction of oleanolic acid-producing Saccharomyces cerevisiae cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of multiple strategies to enhance oleanolic acid biosynthesis by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancing oleanolic acid production in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. optimization-of-the-derivatization-protocol-of-pentacyclic-triterpenes-prior-to-their-gas-chromatography-mass-spectrometry-analysis-in-plant-extracts - Ask this paper | Bohrium [bohrium.com]

A Technical Guide to Oleana-2,12-dien-28-oic Acid (CAS: 272108-04-0): An Emerging Anti-Hepatitis B Virus Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleana-2,12-dien-28-oic acid, a pentacyclic triterpenoid, has been identified as a promising inhibitor of the Hepatitis B virus (HBV). This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity, and the experimental methodologies used for its characterization. The information is intended to support further research and development efforts in the field of anti-HBV therapeutics.

Chemical and Physical Properties

This compound is a derivative of the oleanane scaffold, a common structural motif in natural products. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 272108-04-0 |

| Molecular Formula | C₃₀H₄₆O₂ |

| Molecular Weight | 438.69 g/mol |

| Appearance | White to off-white solid |

Biological Activity: Anti-Hepatitis B Virus Effects

In vitro studies have demonstrated that this compound exhibits inhibitory activity against the Hepatitis B virus. Specifically, it has been shown to inhibit the replication of HBV DNA and reduce the secretion of key viral antigens, Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).[1]

Quantitative Analysis of Viral Antigen Inhibition

The inhibitory effects of this compound on HBsAg and HBeAg secretion from HepG2.2.15 cells have been quantified and are presented in the table below. These results indicate a dose-dependent inhibition of viral antigen production.[1]

| Concentration (µg/mL) | HBsAg Inhibition (%) | HBeAg Inhibition (%) |

| 4 | 60.5 | 45.1 |

| 20 | 69.8 | 60.5 |

| 100 | 85.3 | 76.9 |

Experimental Protocols

The following section details the probable experimental methodology for assessing the anti-HBV activity of this compound, based on standard practices in the field and information from related studies.

In Vitro Anti-HBV Assay Using HepG2.2.15 Cells

This protocol outlines the general procedure for evaluating the efficacy of compounds against HBV in a cell-based model.

Objective: To determine the inhibitory effect of this compound on the secretion of HBsAg and HBeAg and the replication of HBV DNA in HepG2.2.15 cells.

Materials:

-

HepG2.2.15 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for HBsAg and HBeAg detection

-

Reagents for DNA extraction and quantitative PCR (qPCR)

Procedure:

-

Cell Culture: HepG2.2.15 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 4, 20, and 100 µg/mL). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a defined period, typically 7 days, with media changes as required.

-

Sample Collection: After the incubation period, the cell culture supernatant is collected for the quantification of secreted HBsAg and HBeAg. The cells are harvested for the analysis of intracellular HBV DNA.

-

Antigen Quantification (ELISA): The levels of HBsAg and HBeAg in the culture supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

HBV DNA Quantification (qPCR): Total DNA is extracted from the harvested cells. The level of HBV DNA is then quantified using a real-time quantitative PCR assay with primers and probes specific for the HBV genome.

-

Data Analysis: The percentage of inhibition for HBsAg and HBeAg secretion is calculated by comparing the antigen levels in the treated wells to the vehicle control. Similarly, the reduction in HBV DNA levels is determined by comparing the treated samples to the control.

Experimental Workflow for Anti-HBV Activity Screening

Caption: Workflow for in vitro anti-HBV screening.

Mechanism of Action: Postulated HBV Inhibition Pathway

While the precise molecular mechanism of action for this compound is not yet fully elucidated, its demonstrated effects on reducing HBV DNA, HBsAg, and HBeAg suggest interference with key stages of the HBV life cycle. The inhibition of these markers points towards a potential disruption of viral replication and protein production.

Postulated HBV Life Cycle Inhibition

References

Preliminary Screening of the Biological Activity of Oleana-2,12-dien-28-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleana-2,12-dien-28-oic acid, a pentacyclic triterpenoid, has emerged as a molecule of interest in drug discovery due to its potential therapeutic activities. This technical guide provides a preliminary overview of the biological activities associated with this compound and its close derivatives, with a focus on its anti-hepatitis B virus (HBV), anti-inflammatory, cytotoxic, and antimicrobial properties. Detailed experimental protocols and insights into the potential signaling pathways involved are presented to facilitate further research and development.

Introduction

Pentacyclic triterpenoids, a class of natural products, are widely recognized for their diverse pharmacological properties. This compound, a member of the oleanane family, is a derivative of the well-studied oleanolic acid. Preliminary investigations suggest that this compound may possess a range of biological activities, making it a promising candidate for further preclinical and clinical evaluation. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Biological Activities and Quantitative Data

The biological activities of this compound and its derivatives have been explored in several key therapeutic areas. The following sections summarize the available quantitative data.

Anti-Hepatitis B Virus (HBV) Activity

This compound has demonstrated inhibitory effects on the hepatitis B virus. In vitro studies using the HepG2.2.15 cell line, which stably expresses HBV, have shown a dose-dependent reduction in the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg).

Table 1: Anti-HBV Activity of this compound [1]

| Concentration (µg/mL) | HBsAg Inhibition (%) | HBeAg Inhibition (%) |

| 4 | 60.5 | 45.1 |

| 20 | 69.8 | 60.5 |

| 100 | 85.3 | 76.9 |

Cytotoxic Activity

While specific cytotoxic data for this compound is limited in the reviewed literature, a closely related derivative, 3α-Acetoxyolean-9,12-dien-28-oic acid, has been evaluated for its cytotoxic effects against the HepG2 2.2.15 human hepatocellular carcinoma cell line.

Table 2: Cytotoxic Activity of 3α-Acetoxyolean-9,12-dien-28-oic Acid

| Cell Line | Compound | IC₅₀ (µM) |

| HepG2 2.2.15 | 3α-Acetoxyolean-9,12-dien-28-oic acid | 6.5[2] |

Anti-Inflammatory and Antimicrobial Activities

Quantitative data on the anti-inflammatory (e.g., IC₅₀ for nitric oxide production inhibition) and antimicrobial (e.g., minimum inhibitory concentration - MIC) activities of this compound are not extensively available in the public domain. However, numerous oleanolic acid derivatives have shown potent anti-inflammatory and antimicrobial effects, suggesting that this compound may also possess these properties. Further experimental investigation is required to quantify these activities.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-HBV Activity Assay in HepG2.2.15 Cells

This protocol outlines the procedure for evaluating the anti-HBV activity of a compound by measuring the inhibition of HBsAg and HBeAg secretion from HepG2.2.15 cells.

Materials:

-

HepG2.2.15 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

96-well cell culture plates

-

ELISA kits for HBsAg and HBeAg detection

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 200 µL of the medium containing the test compound at various concentrations (e.g., 4, 20, and 100 µg/mL). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Lamivudine).

-

Prolonged Incubation: Incubate the treated plates for 7 days, replacing the culture medium with fresh compound-containing medium every 2-3 days.

-

Supernatant Collection: After 7 days, collect the cell culture supernatant from each well.

-

ELISA Analysis: Quantify the levels of HBsAg and HBeAg in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration compared to the vehicle control.

Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Target cancer cell lines (e.g., HepG2, A549, MCF-7)

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability percentage and determine the IC₅₀ value.

Anti-Inflammatory Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

LPS

-

This compound

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Antimicrobial Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microtiter plates

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. If using resazurin, a color change from blue to pink indicates bacterial growth.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is still under investigation, studies on related oleanolic acid derivatives provide valuable insights into its potential mechanisms of action.

Anti-Inflammatory and Anti-Cancer Pathways

Oleanolic acid and its derivatives are known to modulate key inflammatory and cancer-related signaling pathways, including:

-

NF-κB (Nuclear Factor kappa B) Pathway: Many oleanolic acid derivatives have been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell survival and proliferation.[3][4][5][6] This inhibition is often a key mechanism behind their anti-inflammatory and anti-cancer effects.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Several oleanolic acid derivatives have been reported to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[7][8][9][10]

Conclusion and Future Directions

The preliminary data presented in this guide suggest that this compound is a promising scaffold for the development of new therapeutic agents. Its demonstrated anti-HBV activity warrants further investigation, including in vivo studies and mechanism of action elucidation. Furthermore, comprehensive screening of its anti-inflammatory, cytotoxic, and antimicrobial properties is crucial to fully understand its therapeutic potential. Future research should focus on:

-

Determining the IC₅₀ values for anti-inflammatory and cytotoxic activities against a broader panel of cell lines.

-

Establishing the MIC values against a range of clinically relevant bacterial and fungal pathogens.

-

Investigating the specific signaling pathways modulated by this compound to elucidate its molecular mechanisms of action.

-

Conducting structure-activity relationship (SAR) studies to optimize its biological activities and pharmacokinetic properties.

By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antitumor activity of α,β-unsaturated carbonyl moiety- containing oleanolic acid derivatives targeting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleanolic Acid Slows Down Aging Through IGF-1 Affecting the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Core Mechanism of Oleanane Triterpenes Against Hepatitis B Virus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel antiviral therapies. Oleanane triterpenes, a class of natural products, have emerged as promising candidates with potent anti-HBV activity. This technical guide provides a comprehensive overview of the mechanism of action of oleanane triterpenes against HBV, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate molecular interactions and experimental workflows.

Introduction

Oleanolic acid (OA) and its derivatives, belonging to the oleanane class of pentacyclic triterpenes, have demonstrated significant efficacy in inhibiting HBV replication and antigen secretion.[1][2][3][4][5] Unlike nucleos(t)ide analogs that primarily target the viral polymerase, oleanane triterpenes appear to exert their anti-HBV effects through a multi-targeted approach, potentially involving both viral and host factors. This guide delves into the current understanding of these mechanisms, providing a valuable resource for researchers and drug developers in the field of anti-HBV therapeutics.

Quantitative Analysis of Anti-HBV Activity

The anti-HBV efficacy of various oleanane triterpene derivatives has been quantified in numerous studies. The following table summarizes the key inhibitory concentrations (IC50) and effective concentrations (EC50) for the secretion of HBV surface antigen (HBsAg), HBV e-antigen (HBeAg), and the replication of HBV DNA.

| Compound | Assay | Cell Line | IC50 / EC50 | Efficacy | Citation |

| Oleanolic Acid | HBsAg Secretion | HepG2.2.15 | 1.26 mmol/L | Inhibition of HBsAg secretion | [4] |

| Oleanolic Acid | HBeAg Secretion | HepG2.2.15 | 0.94 mmol/L | Inhibition of HBeAg secretion | [4] |

| OA-4 (Oleanolic Acid Derivative) | HBsAg Secretion | HepG2.2.15 | - | 90.52% ± 1.78% inhibition at 3.13 µg/mL | [2][3] |

| OA-4 (Oleanolic Acid Derivative) | HBeAg Secretion | HepG2.2.15 | - | 31.55% ± 3.65% inhibition at 3.13 µg/mL | [2][3] |

| OA-4 (Oleanolic Acid Derivative) | HBV DNA Replication | HepG2.2.15 | - | 94.57% ± 3.11% inhibition at 3.13 µg/mL | [2][3] |

| GA-3 (Seco-A-triterpene lactone of GA) | HBV DNA Replication | HepG2.2.15 | - | 91.58% inhibition at 25 µM | [6] |

| OA-2-2BV (Seco-A-triterpene lactone of OA) | HBeAg Secretion | HepG2.2.15 | 0.14 µM | - | [6] |

| OA-4 (Seco-A-triterpene lactone of OA) | HBeAg Secretion | HepG2.2.15 | 0.86 µM | - | [6] |

| GA-3 (Seco-A-triterpene lactone of GA) | cccDNA Replication | HepG2.2.15 | 12.3 µM | - | [6] |

| OA-2-2BV (Seco-A-triterpene lactone of OA) | cccDNA Replication | HepG2.2.15 | 32.7 µM | - | [6] |

| OA-4 (Seco-A-triterpene lactone of OA) | cccDNA Replication | HepG2.2.15 | 33.5 µM | - | [6] |

Mechanism of Action: A Multi-pronged Attack

The anti-HBV activity of oleanane triterpenes is not attributed to a single mechanism but rather a combination of effects on different stages of the viral life cycle. The proposed mechanisms include:

Inhibition of Viral Entry

While not definitively established for all oleanane triterpenes, some studies suggest that these compounds may interfere with the initial stages of HBV infection. The HBV entry process is a multi-step cascade involving the attachment of the virus to heparan sulfate proteoglycans on the hepatocyte surface, followed by a specific interaction between the pre-S1 domain of the large HBV envelope protein and the sodium taurocholate cotransporting polypeptide (NTCP) receptor.[7][8] Oleanane triterpenes may disrupt these interactions, preventing viral entry into the host cell.

Interference with Viral Replication

A significant body of evidence points to the inhibition of HBV DNA replication as a primary mechanism of action for oleanane triterpenes.[2][3][4] This can occur through several potential avenues:

-

Targeting the HBV Polymerase: Oleanane derivatives may directly interact with the HBV polymerase, the key enzyme responsible for reverse transcription of the pregenomic RNA (pgRNA) into relaxed circular DNA (rcDNA).[2] The exact nature of this interaction, whether competitive or allosteric, requires further investigation.

-

Inhibition of cccDNA Formation and Stability: A groundbreaking finding is the ability of certain seco-A-triterpene lactone derivatives of oleanolic acid to inhibit the replication of covalently closed circular DNA (cccDNA).[6] The cccDNA resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs, making it a key target for achieving a curative therapy. Oleanane triterpenes may inhibit the conversion of rcDNA to cccDNA or promote the degradation of existing cccDNA pools.

-

Modulation of Core Protein Assembly: The HBV core protein (HBc) assembles to form the viral capsid, which is essential for pgRNA encapsidation and reverse transcription. While direct evidence for oleanane triterpenes is pending, other capsid assembly modulators (CAMs) have shown potent antiviral activity by inducing the formation of aberrant, non-functional capsids.[9][10]

Reduction of Viral Antigen Secretion

Oleanane triterpenes consistently demonstrate a significant reduction in the secretion of HBsAg and HBeAg from infected cells.[2][3][4] This effect is likely a downstream consequence of the inhibition of HBV DNA replication and cccDNA transcription, leading to reduced synthesis of viral proteins. However, a direct effect on the protein secretion pathway cannot be ruled out.

Modulation of Host Signaling Pathways

The interplay between HBV and host cellular pathways is crucial for viral persistence and pathogenesis. Oleanane triterpenes may exert their antiviral effects by modulating these host pathways. For instance, some triterpenoids are known to influence the NF-κB signaling pathway, which is implicated in the host immune response to HBV infection.[11] Further research is needed to elucidate the specific host factors and signaling cascades targeted by oleanane triterpenes in the context of HBV infection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-HBV activity of oleanane triterpenes.

Cell Culture and Maintenance

-

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line stably transfected with the HBV genome, are commonly used. These cells constitutively secrete HBsAg, HBeAg, and mature virions.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay

-

Method: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is used to determine the cytotoxic concentration (CC50) of the test compounds.

-

Procedure:

-

Seed HepG2.2.15 cells in a 96-well plate.

-